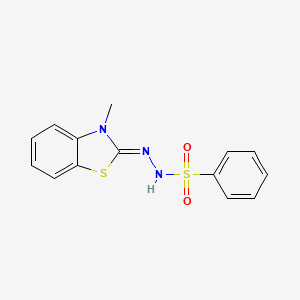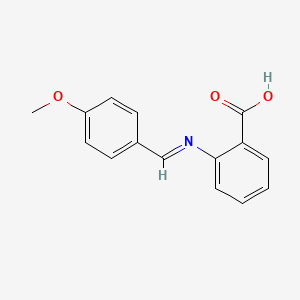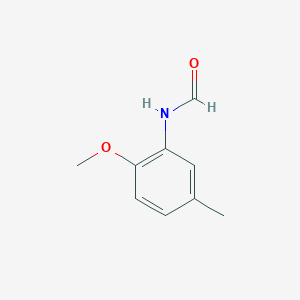
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(3-Nitrophenyl)thiophene-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
853351-45-8 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-9,12H,1-2,10-11H2/b9-7+ |
InChI Key |
XYLUTSANKCVOES-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)





